molecular formula C15H16N2O2 B3072312 N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide CAS No. 1016712-05-2

N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide

Cat. No. B3072312
CAS RN: 1016712-05-2
M. Wt: 256.3 g/mol
InChI Key: DTWWBFVKIWWBBD-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide (NAPPA) is an important monoamine neurotransmitter that plays a key role in the regulation of many physiological processes. It is a derivative of the aromatic amines, and is found in a wide variety of plants and animals. NAPPA is structurally related to serotonin and dopamine, and has been studied extensively for its role in the regulation of mood, cognition, and behavior.

Scientific Research Applications

Catalytic Hydrogenation in Synthesis

  • N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide and its derivatives are important intermediates in the production of azo disperse dyes. A novel Pd/C catalyst with high activity, selectivity, and stability has been developed for the hydrogenation of related compounds, significantly improving the synthesis process (Zhang Qun-feng, 2008).

Role in Neuroprotection

  • Derivatives of N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide, such as kynurenamines, have been found to inhibit neural nitric oxide synthase (nNOS), showing potential neuroprotective activities. One derivative, N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide, exhibited significant inhibition of nNOS, highlighting its potential in neurological research (Entrena et al., 2005).

Synthesis of Bioactive Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide derivatives have been synthesized and evaluated for their potential as bioactive compounds. For example, research on derivatives like N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide has demonstrated their potential for gastroprokinetic activity (Kalo et al., 1995).

Involvement in Polymer Chemistry

  • Derivatives of N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide have been utilized in the synthesis of polymers with pharmacological activity. For instance, polymers derived from N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide have been synthesized, demonstrating the potential of these compounds in creating pharmacologically active macromolecules (Román & Gallardo, 1992).

Anticancer Research

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Some derivatives exhibited cytotoxic activity against various cancer cell lines, indicating their relevance in cancer research (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-8-7-12(16)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWWBFVKIWWBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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